molecular formula C19H21NO3 B2540692 [(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1638737-55-9

[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2540692
CAS No.: 1638737-55-9
M. Wt: 311.381
InChI Key: YAEVMNOZKXVXNO-UHFFFAOYSA-N
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Description

[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is an organic compound with a complex structure that includes both carbamoyl and acetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves the reaction of 2,6-dimethylphenyl isocyanate with 2-(4-methylphenyl)acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dimethylphenyl)aminoacetic acid
  • 2,6-Dimethylanilino(oxo)acetic acid

Uniqueness

[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is unique due to its specific structure, which includes both carbamoyl and acetate groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13-7-9-16(10-8-13)11-18(22)23-12-17(21)20-19-14(2)5-4-6-15(19)3/h4-10H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEVMNOZKXVXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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